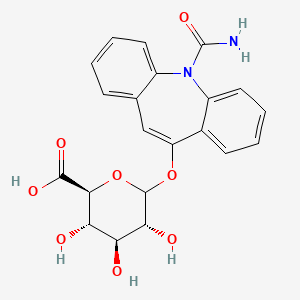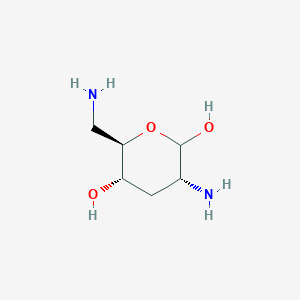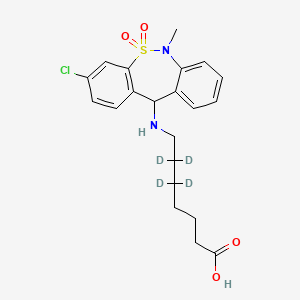
Tianeptine-d4 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tianeptine-d4 (Major) is a deuterated form of tianeptine, an atypical tricyclic antidepressant primarily used to treat major depressive disorder. The deuterium atoms in Tianeptine-d4 replace hydrogen atoms, which can enhance the compound’s stability and provide distinct advantages in pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine-d4 involves the incorporation of deuterium atoms into the tianeptine molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods
Industrial production of Tianeptine-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange, purification, and quality control to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Tianeptine-d4 undergoes various chemical reactions, including:
Oxidation: Tianeptine-d4 can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert Tianeptine-d4 back to its parent compound.
Substitution: Substitution reactions can introduce different functional groups into the Tianeptine-d4 molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxide and sulfone derivatives, reduced forms of Tianeptine-d4, and substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tianeptine-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in Tianeptine-d4 provide a stable isotope label, making it useful in pharmacokinetic studies to track the compound’s absorption, distribution, metabolism, and excretion.
Metabolomic Profiling: Tianeptine-d4 is used in metabolomic studies to understand its effects on various metabolic pathways and identify potential biomarkers for major depressive disorder.
Drug Development: Tianeptine-d4 is used in drug development to study its mechanism of action and optimize its therapeutic potential
Wirkmechanismus
Tianeptine-d4 exerts its effects primarily through modulation of the glutamatergic system and agonist activity at the mu-type opioid receptor. This dual mechanism of action contributes to its antidepressant and anxiolytic effects. The compound’s interaction with the mu-type opioid receptor is thought to enhance mood and reduce anxiety, while its modulation of glutamatergic signaling helps normalize neurotransmission in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tianeptine: The parent compound of Tianeptine-d4, used primarily for its antidepressant effects.
Amitriptyline: Another tricyclic antidepressant with a different mechanism of action, primarily affecting serotonin and norepinephrine reuptake.
Imipramine: A tricyclic antidepressant similar to amitriptyline, used to treat depression and anxiety disorders.
Uniqueness of Tianeptine-d4
Tianeptine-d4’s uniqueness lies in its deuterium labeling, which enhances its stability and provides distinct advantages in pharmacokinetic and metabolomic studies. This makes it a valuable tool in scientific research and drug development, offering insights into the compound’s behavior and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H25ClN2O4S |
|---|---|
Molekulargewicht |
441.0 g/mol |
IUPAC-Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-5,5,6,6-tetradeuterioheptanoic acid |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/i3D2,7D2 |
InChI-Schlüssel |
JICJBGPOMZQUBB-VAYLYGBQSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCC(=O)O)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


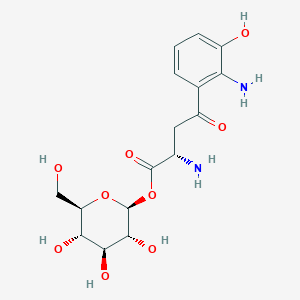
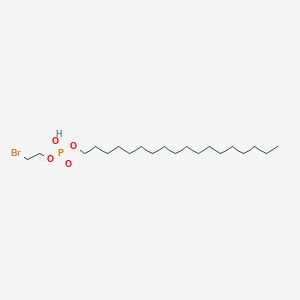
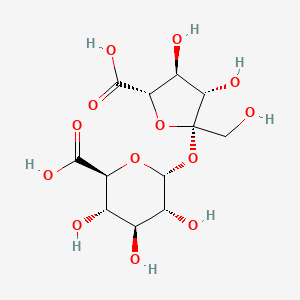



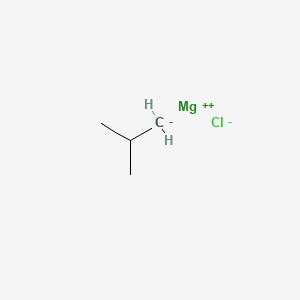
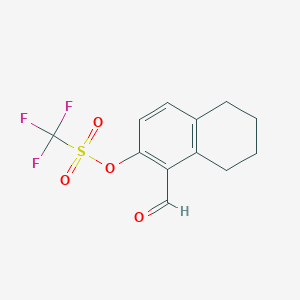
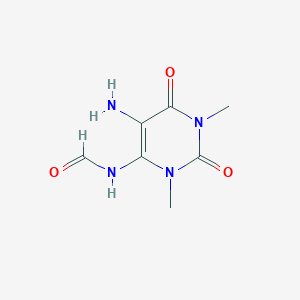
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)

